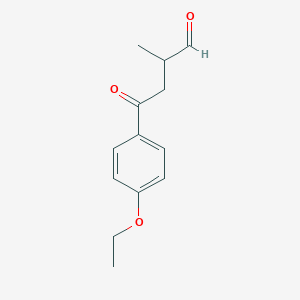

4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

666751-98-0 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal |

InChI |

InChI=1S/C13H16O3/c1-3-16-12-6-4-11(5-7-12)13(15)8-10(2)9-14/h4-7,9-10H,3,8H2,1-2H3 |

InChI Key |

IIVULKURJOPTPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(C)C=O |

Origin of Product |

United States |

Contextualization Within the Chemistry of 1,4 Dicarbonyl Compounds

The core structural feature of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal is the 1,4-dicarbonyl system, which consists of two carbonyl groups separated by two carbon atoms. This arrangement imparts unique reactivity and makes these compounds valuable precursors in the synthesis of various cyclic and heterocyclic systems.

One of the most significant reactions of 1,4-dicarbonyl compounds is the intramolecular aldol (B89426) condensation, which is a powerful tool for the formation of five- and six-membered rings. In the case of this compound, the presence of both an aldehyde and a ketone offers the potential for selective cyclization under appropriate reaction conditions. The proximity of the two carbonyl groups facilitates the formation of an enolate from one carbonyl, which can then attack the other carbonyl within the same molecule. This intramolecular process is often favored and can lead to the stereoselective formation of cyclic products. researchgate.net

The synthesis of 1,4-dicarbonyl compounds can be achieved through various methods, including the ozonolysis of cyclic alkenes, hydroacylation of α,β-unsaturated ketones, and the coupling of enolates with α-halo ketones. Recent advancements in photoredox catalysis have also provided mild and efficient pathways for their synthesis. evitachem.comgoogle.comgoogle.com

Significance of Functionalized Aldehydes and Ketones As Synthetic Intermediates

Aldehydes and ketones are fundamental functional groups in organic chemistry, serving as key building blocks for the construction of more complex molecules. nih.govnih.gov Their carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to a diverse array of chemical transformations.

Functionalized aldehydes and ketones, such as 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal, are particularly valuable as they carry additional reactive sites that can be exploited in multi-step syntheses. The aldehyde group can undergo a variety of reactions, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol. nih.gov

Nucleophilic addition reactions to form cyanohydrins, hemiacetals, and imines. nih.gov

Wittig and related olefination reactions to form alkenes. chemicalbook.com

Similarly, the ketone functionality can be transformed into a secondary alcohol, an alkene, or serve as a handle for the introduction of other functional groups. The presence of both an aldehyde and a ketone in the same molecule allows for chemoselective transformations, where one carbonyl group is reacted preferentially over the other. This selectivity is often achievable by carefully choosing reagents and reaction conditions. tdcommons.org

Derivatization and Analog Synthesis Based on the 4 Oxobutanal Scaffold

Synthesis of Substituted Butanals and Related Ketoaldehyde Derivatives

The synthesis of the core structure of 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal and its analogs can be approached through several established organic chemistry pathways. A plausible route involves the elaboration of a precursor containing the 4-ethoxyphenyl ketone moiety. For instance, processes for preparing related structures like 2-(4-ethoxyphenyl)-2-methyl propyl alcohol often start with the acylation of phenol, followed by ethylation to introduce the ethoxy group, and subsequent steps to build the carbon chain. researchgate.net A similar strategy could be employed, starting with 4-ethoxyphenyl-2-methylethyl ketone, followed by reactions to introduce the remaining two carbons and form the terminal aldehyde.

Another innovative approach for creating the 4-oxobutanal skeleton involves photochemical methods. Research has shown that the irradiation of α,β-unsaturated ketones in the presence of 1,3-dioxolane (B20135) and a sensitizer (B1316253) can yield 4-oxobutanal acetals in good yields. rsc.org This method provides a straightforward route to protected ketoaldehydes, which can then be deprotected to reveal the reactive aldehyde for further functionalization.

General methods for aldehyde and ketone synthesis, such as the ozonolysis of appropriately substituted alkenes or the controlled reduction of esters and acid chlorides, can also be adapted to produce these ketoaldehyde derivatives. acs.org For example, the reduction of an ester containing the 4-ethoxyphenyl-2-methyl-4-oxo-butanoate structure could yield the target aldehyde. springernature.com

Functionalization with Various Nucleophiles (e.g., Thiols, (Hetero)arenes, Alkenes, Sulfinates)

The reactivity of the 4-oxobutanal scaffold allows for extensive functionalization through the addition of a variety of nucleophiles. The α,β-unsaturated system, which can be readily formed from the ketoaldehyde, is a prime target for conjugate additions.

Functionalization with Thiols: Thiols are effective nucleophiles for the Michael addition reaction. The thiol-Michael addition is a highly efficient method for forming carbon-sulfur bonds under mild conditions. rsc.orgacs.org This reaction would allow for the introduction of various thioether moieties onto the butanal backbone, providing a route to a wide range of functionalized derivatives. rsc.org

Functionalization with (Hetero)arenes: The introduction of aromatic and heteroaromatic groups can be achieved through modern C-H activation and dearomative functionalization strategies. researchgate.net Methods for the direct arylation of C-H bonds, often catalyzed by palladium, allow for the coupling of (hetero)arenes with the butanal scaffold. nih.gov Furthermore, visible-light-mediated protocols have been developed for the difunctionalization of heteroarenes, which could be adapted to introduce complex aromatic fragments. nih.gov Electrochemical methods also offer a sustainable approach for the C-H functionalization of arenes, which can subsequently be coupled to the target structure. masterorganicchemistry.com

Functionalization with Alkenes: The alkene moiety can be introduced or used as a functional handle through several photoredox-catalyzed methods. researchgate.net These reactions enable the oxo-functionalization of alkenes, allowing for the synthesis of more complex, multifunctionalized products. researchgate.net Radical-mediated additions to alkenes provide another powerful tool for C-C bond formation and further derivatization. acs.org

Functionalization with Sulfinates: Sulfinate salts and their corresponding sulfonyl radicals are versatile reagents for functionalizing the 4-oxobutanal scaffold. The Michael addition of sulfinate salts to the corresponding enone (α,β-unsaturated ketone) is a well-established method for preparing keto sulfones. springernature.comnih.gov Additionally, radical-mediated processes involving the addition of sulfonyl radicals to alkenes or alkynes provide a pathway to vinyl or alkyl sulfones. researchgate.netrsc.orgresearchgate.net These reactions can be initiated photochemically or through the use of metal catalysts. rsc.org

| Nucleophile Class | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Thiols | Thiol-Michael Addition | High efficiency, mild conditions, forms C-S bonds. | rsc.orgacs.org |

| (Hetero)arenes | C-H Activation / Arylation | Direct introduction of aromatic groups, often Pd-catalyzed. | nih.gov |

| Alkenes | Photoredox Catalysis | Enables oxo-functionalization and synthesis of multifunctional products. | researchgate.net |

| Sulfinates | Michael Addition / Radical Addition | Forms sulfones via addition to enones or radical addition to alkenes. | rsc.orgspringernature.com |

Design and Synthesis of N-Aryl-β-enaminone Derivatives

The ketoaldehyde structure of this compound is an ideal precursor for the synthesis of β-enaminone derivatives. Enaminones are valuable synthetic intermediates due to their "push-pull" electronic nature and their ability to act as both nucleophiles and electrophiles. The synthesis of N-aryl-β-enaminones can be achieved by the condensation of the 4-oxobutanal derivative with various anilines.

Modern synthetic methods have streamlined the production of enaminones. For example, photocatalytic systems, often in conjunction with nickel catalysis, can forge the enaminone scaffold efficiently. rsc.org These methods often proceed with high selectivity and under mild conditions. Another approach involves the condensation of methyl ketones with carbimidothioates in the presence of a base like sodium hydride to generate β-enaminones. The versatility of these methods allows for the creation of a diverse library of N-aryl-β-enaminone derivatives from the 4-oxobutanal scaffold.

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Photocatalysis | Photoredox / Nickel Catalyst | Mild conditions, high structural diversity, good yields. | rsc.org |

| Condensation | Sodium Hydride (NaH) | Condensation of a methyl ketone with a carbimidothioate. | |

| One-Pot Synthesis | Dimethylformamide dimethylacetal (DMF-DMA) | Direct reaction with a 2-acetyl precursor. |

Stereoselective Synthesis and Diastereomer Control

The presence of a chiral center at the C2 position (bearing the methyl group) in this compound introduces the element of stereochemistry. Controlling the configuration at this center is crucial for synthesizing specific stereoisomers. Asymmetric synthesis and diastereoselective reactions are key to achieving this control.

Stereoselective synthesis can be achieved by using chiral auxiliaries, catalysts, or starting materials. For example, the synthesis of specific diastereomers of related hydroxy acids has been accomplished with high purity by starting from chiral precursors like (R)- or (S)-methyl 3-hydroxybutanoate. Similar strategies can be envisioned for the 4-oxobutanal scaffold.

Furthermore, annulation reactions, such as the [4+3] cycloaddition of azadienes with related butanoate derivatives, have been shown to proceed with good stereoselectivity, allowing for the construction of complex, fused ring systems with defined stereochemistry. springernature.com When performing additions to the carbonyl or α,β-unsaturated system, the existing stereocenter at C2 can direct the approach of incoming reagents, leading to diastereomer control. Careful selection of reaction conditions and reagents is necessary to influence the diastereomeric ratio of the products. The separation and characterization of diastereomers often rely on techniques like chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic and Advanced Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For 4-(4-ethoxyphenyl)-2-methyl-4-oxobutanal, the IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: an aromatic ketone, an aliphatic aldehyde, an ether linkage, and an aromatic ring. pressbooks.pubwikipedia.orglibretexts.orglibretexts.org The presence of two distinct carbonyl groups (ketone and aldehyde) is a defining feature. The aromatic ketone's C=O stretch is anticipated at a lower wavenumber due to conjugation with the phenyl ring, typically around 1685-1690 cm⁻¹. pressbooks.publibretexts.org In contrast, the saturated aliphatic aldehyde's C=O stretch should appear at a higher frequency, generally in the 1740-1720 cm⁻¹ range. libretexts.orgorgchemboulder.com

A definitive feature for the aldehyde is the presence of characteristic C-H stretching absorptions. libretexts.orgorgchemboulder.com These typically manifest as two moderate intensity bands, one near 2830-2800 cm⁻¹ and another, often more distinct, shoulder-like peak around 2720 cm⁻¹. orgchemboulder.com The ether linkage is identified by its C-O stretching vibrations, with the aryl-alkyl ether bond showing a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aromatic part of the molecule would be confirmed by C=C stretching absorptions within the 1600-1450 cm⁻¹ region. chemicalbook.comnist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ketone | C=O Stretch | ~1690 | Strong |

| Aliphatic Aldehyde | C=O Stretch | ~1725 | Strong |

| Aliphatic Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aryl-Alkyl Ether | C-O Asymmetric Stretch | ~1250 | Strong |

| Aryl-Alkyl Ether | C-O Symmetric Stretch | ~1040 | Medium |

| Alkyl Groups | C-H Stretch | 2980-2850 | Medium-Strong |

Chromatographic Techniques for Purification, Separation, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the synthesis of this compound, various chromatographic methods are indispensable for purification and analysis.

Flash column chromatography is a primary technique for the preparative purification of organic compounds from reaction mixtures. orgsyn.orgbiotage.com It is an air-pressure accelerated version of traditional column chromatography that allows for rapid and efficient separation. youtube.com The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. libretexts.org

For the purification of this compound, a non-polar solvent system is typically employed as the mobile phase. The crude reaction mixture is loaded onto the top of the silica gel column and the solvent is passed through under positive pressure. Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. A common eluent system for compounds of similar polarity involves a mixture of hexanes and ethyl acetate (B1210297). Based on procedures for analogous compounds, a solvent system such as a 12:1 mixture of hexanes to ethyl acetate would likely provide effective separation. The separated fractions are collected sequentially and analyzed (often by TLC) to isolate the pure product.

Table 2: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixture (e.g., 12:1 v/v) |

| Loading Method | Concentrated solution or dry-loading on silica |

| Elution | Isocratic or gradient elution with increasing polarity |

| Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is exceptionally well-suited for separating and identifying volatile and semi-volatile organic compounds in a mixture, making it an ideal tool for monitoring the progress of a chemical reaction. mt.com

In the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals. The components of the mixture are volatilized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments, producing a unique mass spectrum for each component. This "fingerprint" allows for the definitive identification of reactants, intermediates, and the final product. nih.gov By tracking the decrease in the signal corresponding to the starting materials and the increase in the signal for the product, the reaction's progression towards completion can be accurately monitored. mt.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to assess the purity of a sample and to monitor the progress of a reaction. libretexts.orgmdpi.com A TLC plate consists of a thin layer of a stationary phase, such as silica gel, coated onto a solid backing like aluminum or glass. nih.gov

To monitor a reaction, a small spot of the reaction mixture is applied to the baseline of the TLC plate. youtube.com Often, spots of the starting materials are applied in separate lanes for comparison. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent ascends the plate by capillary action, and the components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

For this compound, which contains a conjugated aromatic system, the spots can be visualized under UV light (typically at 254 nm), where they will appear as dark spots against a fluorescent background. studyraid.com As the reaction proceeds, the TLC will show the spot corresponding to the starting material diminishing in intensity while a new spot, corresponding to the more polar product, appears and intensifies. libretexts.org The retention factor (Rf value) of the new spot can be calculated to characterize the product under those specific TLC conditions. This allows for a quick, qualitative assessment of when the reaction is complete.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Ethoxyacetophenone |

| 4'-Methoxyacetophenone |

| Benzaldehyde |

| 2-Methylbutanal |

| Hexane |

| Ethyl acetate |

| Acetophenone |

| Cinnamaldehyde |

| Ferrocene |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional geometry. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Key structural parameters that can be determined include the planarity of the phenyl ring, the orientation of the ethoxy and butanal side chains, and the spatial relationship between the ketone and aldehyde functional groups. Electronic properties such as the dipole moment, polarizability, and the distribution of electron density (molecular electrostatic potential map) can also be calculated. The molecular electrostatic potential map is particularly useful as it can indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its reactive sites.

Table 1: Hypothetical DFT-Calculated Structural and Electronic Properties of this compound

| Parameter | Predicted Value | Description |

| Total Energy | -X.XXXX Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | ~2.5 - 3.5 Debye | Indicates the overall polarity of the molecule. |

| C=O (Ketone) Bond Length | ~1.22 Å | The predicted length of the ketone carbonyl bond. |

| C=O (Aldehyde) Bond Length | ~1.21 Å | The predicted length of the aldehyde carbonyl bond. |

| C-C-C-O (Dihedral Angle) | Variable | Describes the torsion angle of the butanal backbone. |

| HOMO Energy | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 4.7 eV | An indicator of the molecule's kinetic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Mechanistic Studies using Computational Approaches

Computational methods are invaluable for mapping out potential reaction mechanisms, which are often difficult to determine experimentally. For a γ-ketoaldehyde like this compound, a key potential reaction is an intramolecular aldol (B89426) condensation.

Using DFT, chemists can model the entire reaction coordinate for a proposed mechanism, such as the intramolecular cyclization of this compound. This involves locating the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.netnih.govacs.org Transition state theory allows for the calculation of the energy barriers (activation energies) for each step of the reaction.

For example, the base-catalyzed intramolecular aldol reaction would proceed via the formation of an enolate, followed by a nucleophilic attack of the enolate on the aldehyde carbonyl group. Computational analysis can determine the activation energy for this C-C bond-forming step. researchgate.net By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. nih.gov

The structure of this compound presents interesting questions of selectivity. In a base-catalyzed reaction, an enolate could potentially form at either the carbon adjacent to the ketone or the methyl-substituted carbon. DFT calculations can determine the relative energies of the transition states leading to these different enolates, thereby predicting the regioselectivity of the reaction.

Furthermore, the cyclization step creates a new stereocenter. Computational modeling of the transition states leading to different stereoisomeric products can predict the stereoselectivity of the reaction. researchgate.net By comparing the activation energies for the formation of syn and anti products, for instance, a theoretical diastereomeric ratio can be calculated and compared with experimental results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational chemistry can predict spectroscopic data, which is a powerful method for confirming the structure of synthesized compounds. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. nih.gov

These predicted shifts are then correlated with experimentally obtained NMR spectra. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. Discrepancies can suggest a different isomer was formed or point to specific conformational effects not initially considered.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Ketone) | 198.5 | 199.8 |

| C=O (Aldehyde) | 201.2 | 202.5 |

| C-O (Ethoxy) | 63.8 | 64.1 |

| CH (alpha to aldehyde) | 48.5 | 49.2 |

| CH₃ (alpha to aldehyde) | 14.1 | 13.9 |

Note: This table is a hypothetical example illustrating the typical accuracy of NMR prediction methods for similar molecules. nih.gov

Molecular Orbital Theory and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

Influence of Solvent Effects on Reaction Energetics and Pathways

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and outcomes. Computational models can account for solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.

For a reaction involving charged intermediates, such as the enolate in an aldol reaction, a polar solvent would be expected to stabilize the charged species more than a nonpolar solvent. This stabilization would lower the activation energy of the reaction and increase its rate. Computational studies can quantify this effect by calculating reaction pathways in different simulated solvents, providing insights into the optimal experimental conditions. acs.org

Potential Academic Applications and Synthetic Utility

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of the ketone and aldehyde groups allows for selective reactions, making 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal a sought-after precursor in the synthesis of intricate organic molecules.

Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals, including a vast number of alkaloids. nih.gov The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of these important scaffolds. For instance, the compound can undergo condensation reactions with various nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and hydrazines, to form a wide array of heterocyclic systems.

The general reactivity of 1,3-dicarbonyl compounds, a class to which this ketoaldehyde belongs, is well-established in the synthesis of heterocycles like pyrimidines, pyrazoles, and isoxazoles. benthamdirect.comresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the underlying principles of established synthetic routes for analogous 1,3-dicarbonyls can be applied. For example, reaction with a urea (B33335) or thiourea (B124793) derivative in the presence of a catalyst could theoretically yield pyrimidine-based structures, which are known for their broad spectrum of biological activities.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The dual electrophilic sites of this compound make it a prime candidate for use in such reactions.

While specific MCRs involving this exact ketoaldehyde are not widely reported, the utility of similar 1,3-dicarbonyl compounds in MCRs is a strong indicator of its potential. benthamdirect.com For example, in a Hantzsch-type pyridine (B92270) synthesis, it could react with an enamine and a source of ammonia to generate highly substituted pyridine derivatives. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also represent a promising area for the application of this compound. The initial reaction at one carbonyl group could set off a sequence of cyclizations and rearrangements involving the second carbonyl, leading to the rapid assembly of complex polycyclic systems.

Application in Catalyst Development and Ligand Design

The synthesis of ligands from β-keto esters and similar dicarbonyl compounds is a known strategy. mdpi.com By analogy, this compound could be modified, for example, through condensation with chiral amines or amino alcohols, to produce Schiff base ligands. These ligands, upon complexation with transition metals, could find applications in a variety of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ethoxyphenyl group can also be functionalized to further tune the electronic and steric properties of the resulting catalyst.

Photochemical Transformations and Their Utility in Material Science

The photochemistry of carbonyl compounds is a rich and well-studied field. The presence of an aromatic ketone in this compound suggests that it may undergo interesting photochemical transformations. Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in a variety of reactions, such as hydrogen abstraction or cycloadditions.

Chalcones, which share the α,β-unsaturated carbonyl motif that can be seen as a related structural feature, are known to have applications in material science, particularly in the development of nonlinear optical materials and polymers. bohrium.comresearchgate.net While this compound is not a chalcone (B49325) itself, the presence of the aromatic ketone functionality opens the door to exploring its potential in creating photoresponsive materials. For example, it could be incorporated into polymer chains, and its photochemical reactivity could be used to induce cross-linking or other modifications to the material's properties upon irradiation.

Development of Novel Synthetic Methodologies Based on Ketoaldehyde Reactivity

The distinct reactivity of the aldehyde and ketone groups within the same molecule allows for the development of novel synthetic strategies. The aldehyde is generally more electrophilic and more susceptible to nucleophilic attack than the ketone. This difference can be exploited to achieve selective transformations.

For instance, a selective reduction of the aldehyde in the presence of the ketone can be achieved using specific reducing agents. Conversely, the ketone can be selectively protected as a ketal, leaving the aldehyde free for further reactions. This differential reactivity allows for a stepwise functionalization of the molecule, providing access to a wide range of derivatives that would be difficult to synthesize using other methods. The development of new synthetic methodologies that take advantage of this inherent reactivity is an active area of research.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Enantioselective Transformations utilizing 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal as a Chiral Precursor or Substrate

A primary challenge and opportunity lie in the development of methods for its asymmetric synthesis to produce enantiomerically pure forms. The stereocenter at the second carbon position is a key feature that could be exploited. Future work could focus on:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to control the stereochemical outcome of the reaction that forms the butanal backbone.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule.

Once obtained as single enantiomers, (R)- and (S)-4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal could serve as valuable chiral building blocks. The differential reactivity of the aldehyde and ketone groups could be leveraged to build complex molecular structures with high stereocontrol, making them useful intermediates in the synthesis of pharmaceuticals or other fine chemicals.

Development of Green Chemistry Approaches for its Synthesis and Derivatization

In line with modern chemical practices, the development of environmentally benign synthetic routes is a critical research direction. uniroma1.itcarlroth.com This would involve:

Alternative Solvents: Investigating the use of greener solvents, such as bio-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), to replace more hazardous traditional solvents. sigmaaldrich.com

Catalysis: Focusing on the use of highly efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts (enzymes), to minimize waste and improve energy efficiency.

Atom Economy: Designing synthetic pathways, such as one-pot or tandem reactions, that maximize the incorporation of starting materials into the final product.

| Green Chemistry Principle | Potential Application to Synthesis/Derivatization |

| Use of Renewable Feedstocks | Synthesis from bio-based precursors. |

| Catalysis | Employing reusable solid acid/base catalysts or enzymes. |

| Safer Solvents and Auxiliaries | Utilizing solvents like 2-MeTHF, CPME, or water. |

| Design for Energy Efficiency | Exploring microwave-assisted or flow chemistry conditions. |

This table presents potential applications of green chemistry principles to the future study of this compound.

Bio-inspired Transformations and Biomimetic Synthesis

The functional groups within this compound are susceptible to enzymatic transformations. Future studies could explore the use of biocatalysts, such as oxidoreductases, to achieve highly selective modifications that are challenging to accomplish with conventional reagents. For example, an enzyme could potentially reduce one carbonyl group with high enantioselectivity while leaving the other untouched. Biomimetic synthesis, which uses synthetic catalysts that mimic the function of natural enzymes, also represents a promising area of investigation.

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

The reactivity of this compound could be further expanded by exploring reactions under non-conventional energy sources. These methods can often lead to different outcomes compared to traditional heating:

Microwave Chemistry: Could accelerate reaction times and improve yields for derivatization.

Sonochemistry: The use of ultrasound could enhance the reactivity of heterogeneous reactions.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

Implementation in Tandem and Multicomponent Reaction Strategies

The presence of two carbonyl groups makes this compound an excellent candidate for tandem and multicomponent reactions (MCRs). rug.nlbeilstein-journals.org MCRs allow for the rapid construction of complex molecules in a single step, which is highly efficient. For example, the aldehyde functionality could participate in an Ugi or Passerini reaction, with the resulting intermediate poised for a subsequent intramolecular reaction involving the ketone group to form novel heterocyclic systems.

Investigations into Advanced Materials Chemistry based on the Compound's Structural Motifs (e.g., piezochromic properties)

The 4-ethoxyphenyl moiety is a structural component found in some classes of liquid crystals and other functional organic materials. Derivatives of this compound could be synthesized and investigated for potential applications in materials science. A speculative but intriguing area is the study of piezochromism, a phenomenon where a material changes color in response to applied pressure. sapub.org While there is no direct evidence for this property, incorporating this compound's structural features into larger polymeric or crystalline systems could yield materials with novel optical or electronic responses.

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Ethoxyphenyl)-2-methyl-4-oxobutanal?

Methodological Answer:

A common approach involves Knoevenagel condensation between 4-ethoxybenzaldehyde and a methyl-substituted diketone or ester, followed by controlled hydrolysis and decarboxylation. For example, analogous synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid uses 2-fluorobenzaldehyde with ethyl acetoacetate under basic conditions, yielding the keto intermediate, which is hydrolyzed and decarboxylated . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for regioselectivity. Continuous flow reactors may enhance reproducibility for scale-up .

Basic: How can the structural elucidation of this compound be achieved?

Methodological Answer:

X-ray crystallography (via SHELX programs ) is ideal for confirming the 3D structure, particularly the stereochemistry of the methyl and ethoxyphenyl groups. For solution-state analysis, combine H/C NMR (focusing on the ethoxy group’s δ~1.3–1.5 ppm triplet and aromatic protons at δ~6.8–7.2 ppm) and FT-IR (C=O stretch at ~1700–1750 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H] for CHO: calculated 220.1099) .

Advanced: What reactivity patterns are expected due to the ethoxyphenyl and keto groups?

Methodological Answer:

The ethoxyphenyl group undergoes electrophilic aromatic substitution (e.g., nitration at the para position relative to the ethoxy group), while the keto group is susceptible to nucleophilic addition (e.g., Grignard reagents forming tertiary alcohols). Reductive amination of the ketone with primary amines could yield imine intermediates for drug discovery . Computational studies (DFT) predict electron-withdrawing effects of the keto group, directing reactivity at the aromatic ring .

Advanced: How can researchers investigate its potential bioactivity?

Methodological Answer:

Screen for enzyme inhibition (e.g., COX-2 or kynurenine-3-hydroxylase) using in vitro assays. For antimicrobial activity, use microdilution methods (MIC/MBC) against Gram-positive/negative strains. Structural analogs like apricoxib (containing 4-ethoxyphenyl) show anti-inflammatory activity, suggesting SAR studies could optimize bioactivity . Molecular docking (AutoDock) models interactions with target proteins .

Basic: What analytical techniques optimize purity assessment?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, with UV detection at ~254 nm (aromatic absorption). For quantitation, use an internal standard (e.g., ethyl 4-nitrobenzoate). GC-MS monitors volatile byproducts, while TLC (silica gel, ethyl acetate/hexane) provides rapid purity checks .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:

Cross-validate using multiple techniques (e.g., NMR solvent effects: DMSO-d vs. CDCl shifts). Re-crystallize the compound to confirm polymorphic consistency. Compare with computational spectra (Gaussian or ORCA) to identify artifacts. Collaborative data sharing (e.g., Cambridge Structural Database) resolves discrepancies in crystallographic parameters .

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

Implement flow chemistry for exothermic steps (e.g., condensation) to enhance control. Use protecting groups (e.g., silyl ethers for hydroxyl intermediates) to prevent side reactions. Catalytic asymmetric methods (e.g., organocatalysts for enantioselective ketone reduction) improve stereochemical yield .

Basic: What safety precautions are critical during handling?

Methodological Answer:

Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM). PPE (nitrile gloves, goggles) prevents dermal/ocular exposure. Store under inert gas (N) to avoid keto-enol tautomerization. Waste must be neutralized (e.g., acidic hydrolysis) before disposal .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

Use QSAR tools (e.g., SwissADME) to predict logP (~2.5), bioavailability, and blood-brain barrier penetration. Molecular dynamics simulations (GROMACS) assess membrane permeability. Metabolite prediction (Meteor Nexus) identifies potential toxophores (e.g., reactive keto groups) .

Advanced: Can this compound act as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

The keto and ethoxy groups can coordinate with transition metals (e.g., Cu, Zn). Solvothermal synthesis in DMF/ethanol at 80–120°C may yield porous MOFs. Characterize via PXRD and BET surface area analysis. Applications in catalysis or gas storage require tuning linker rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.